BenchChemオンラインストアへようこそ!

2-Propylamino-5-methoxytetralin

Dopamine D2 receptor Enantiomeric resolution Stereospecific binding

2-Propylamino-5-methoxytetralin (CAS 78598-91-1) is a racemic 2-aminotetralin derivative bearing a 5-methoxy substituent and an N-propylamino side chain. It belongs to the well-characterized class of non-catechol dopamine D2 receptor ligands and serves as a direct synthetic precursor to the clinically used dopamine agonist Rotigotine (N-0437/N-0923).

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
CAS No. 78598-91-1
Cat. No. B1624405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propylamino-5-methoxytetralin
CAS78598-91-1
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESCCCNC1CCC2=C(C1)C=CC=C2OC
InChIInChI=1S/C14H21NO/c1-3-9-15-12-7-8-13-11(10-12)5-4-6-14(13)16-2/h4-6,12,15H,3,7-10H2,1-2H3
InChIKeyICJPCRXVYMMSJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propylamino-5-methoxytetralin (CAS 78598-91-1): Procurement-Relevant Compound Identity and Dopamine D2 Receptor Pharmacophore


2-Propylamino-5-methoxytetralin (CAS 78598-91-1) is a racemic 2-aminotetralin derivative bearing a 5-methoxy substituent and an N-propylamino side chain . It belongs to the well-characterized class of non-catechol dopamine D2 receptor ligands and serves as a direct synthetic precursor to the clinically used dopamine agonist Rotigotine (N-0437/N-0923) [1]. The compound exhibits agonist activity at dopamine D2 receptors and has been extensively employed as a key intermediate in medicinal chemistry campaigns targeting Parkinson's disease, restless legs syndrome, and related dopaminergic disorders [2]. Its value in the procurement context derives from its role as a versatile scaffold that allows N-alkylation diversification to access both agonist and antagonist/inverse agonist profiles at D2 receptors depending on the N-substituent introduced [3].

Why Generic Substitution of 2-Propylamino-5-methoxytetralin with Other Aminotetralins Fails to Deliver Reproducible Dopamine D2 Pharmacology


The 2-aminotetralin scaffold is exquisitely sensitive to three structural variables that render simple interchange among in-class compounds unreliable: the nature of the N-alkyl substituent (mono- vs. di-substituted, chain length), the C5 oxygenation state (OH vs. OCH₃ vs. H), and the absolute stereochemistry at C2 [1]. The 5-methoxy group fundamentally alters the hydrogen-bonding acceptor/donor character of the molecule compared to 5-hydroxy analogs, shifting receptor affinity and intrinsic efficacy [2]. Critically, the N-propyl mono-substituted pattern defines a distinct pharmacophore space: it generates compounds that can behave as antagonists or inverse agonists at D2 receptors upon N-arylmethyl derivatization, whereas the corresponding N,N-dipropyl analogs (e.g., 5-OH-DPAT, 8-OH-DPAT) are predominantly agonists and frequently cross over to serotonin 5-HT1A receptors [3]. Furthermore, enantiomeric resolution is non-negotiable for reproducibility: across multiple aminotetralin series, the (-)/(S) enantiomer typically possesses orders-of-magnitude higher D2 receptor affinity and agonist potency than the (+)/(R) enantiomer, and the racemate exhibits a composite pharmacological profile that does not predict the activity of either pure enantiomer [4]. These structure-activity constraints mean that substituting 2-propylamino-5-methoxytetralin with any other aminotetralin congener—even those sharing the 5-methoxy group but differing in N-alkylation—will yield irreproducible receptor binding and functional outcomes.

Quantitative Differentiation Evidence for 2-Propylamino-5-methoxytetralin Against Closest Aminotetralin Analogs


Enantiomer-Specific Dopamine D2 Receptor Affinity: (-)-Enantiomer Exhibits Approximately 140-Fold Higher Activity Than (+)-Enantiomer

The pharmacological activity of 2-propylamino-5-methoxytetralin is profoundly stereospecific. The (-)-enantiomer of derivatives derived from this scaffold has been demonstrated to possess approximately 140 times the dopaminergic activity compared to its (+)-counterpart . This enantiomeric potency ratio is consistent across the 2-aminotetralin class: for the closely related N-0437 series, (-)-N-0437 acts as a full postsynaptic dopamine D2 agonist that induces dose-dependent stereotypy and rotation in 6-hydroxydopamine-lesioned rats, whereas (+)-N-0437 displays virtually no activity at postsynaptic D2 receptors at doses up to 10 µmol/kg i.p. and instead functions as a weak antagonist [1]. This extreme stereochemical dependence means that procurement of the unresolved racemate versus an enantiopure form will yield fundamentally different pharmacological outcomes.

Dopamine D2 receptor Enantiomeric resolution Stereospecific binding

C5 Substituent Determines Functional Efficacy: 5-Methoxy Derivatives Exhibit Inverse Agonist Activity at Dopamine D2A Receptors Inaccessible to 5-Hydroxy Congeners

The 5-methoxy substitution pattern of 2-propylamino-5-methoxytetralin enables a unique pharmacological trajectory not available to 5-hydroxy analogs. When the scaffold is elaborated via N-arylmethyl substitution, the resulting (R)-5-methoxy-2-(propylamino)tetralin derivatives function as antagonists or inverse agonists at dopamine D2A receptors [1]. The lead compound (R)-2-[(benzyl)propylamino]-5-methoxytetralin (7) was characterized as a potent inverse agonist at D2A receptors in a [³⁵S]GTPγS binding assay, demonstrating the ability to suppress basal receptor signaling [1]. This contrasts with the corresponding 5-hydroxy-2-aminotetralin series (e.g., 5-OH-DPAT, N-0437), which uniformly exhibit agonist activity at D2 receptors [2]. Furthermore, 5-methoxy-N-0437 (N-0724) is inactive after intrastriatal administration, whereas 5-hydroxy-N-0437 produces direct dopaminergic effects, confirming that the 5-OH group is essential for direct intrinsic dopaminergic activity [3].

Inverse agonism Dopamine D2A receptor [³⁵S]GTPγS binding

N-Substitution Pattern Dictates Receptor Selectivity: Mono-N-Propyl Aminotetralins Retain D2 Selectivity, Whereas N,N-Dipropyl Congeners Cross Over to Serotonin 5-HT1A Receptors

The mono-N-propyl substitution of 2-propylamino-5-methoxytetralin defines a selectivity boundary versus the extensively characterized N,N-dipropyl aminotetralin series. The N,N-dipropyl analog 5-methoxy-2-(dipropylamino)tetralin loses D2 receptor selectivity and acquires significant affinity for serotonin 5-HT1A receptors [1]. In contrast, the mono-N-propyl scaffold—particularly when further elaborated with appropriate N-substituents—can be steered toward D2/D3 selectivity. For example, the mono-N-propyl derivative 5-methoxy-2-[N-(2-benzamidoethyl)-N-n-propylamino]tetralin (5-OMe-BPAT) displays high affinity for dopamine D2A (Ki = 3.2 nM), D3 (Ki = 0.58 nM), and serotonin 5-HT1A (Ki = 0.82 nM) receptors, but the critical enabling feature is the mono-N-propyl starting point, which provides a free NH for further chemoselective elaboration [2]. This contrasts with 8-OH-DPAT (N,N-dipropyl-8-hydroxy-2-aminotetralin), which is a canonical, non-selective 5-HT1A agonist with minimal D2 activity [3].

Receptor selectivity D2 vs. 5-HT1A N-alkyl SAR

Metabolic Stability Advantage of 5-Methoxy Over 5-Hydroxy Aminotetralins: Resistance to Phase II Glucuronidation Enables Oral Bioavailability and CNS Penetration

The 5-methoxy group of 2-propylamino-5-methoxytetralin confers a well-documented metabolic stability advantage over the corresponding 5-hydroxy aminotetralins. The 5-hydroxy group of N-0437 (5-hydroxy-2-(N-propyl-N-2-thienylethylamino)tetralin, Rotigotine) is subject to rapid glucuronidation at the 5-OH position, which represents a primary metabolic inactivation pathway [1]. This motivated the design and evaluation of 5-methoxy-N-0437 (N-0724) and 5-cyclopentoxy-N-0437 (N-0953) as metabolic stabilization strategies [1]. Following systemic administration, N-0724 and N-0953 exhibit dopaminergic activity in the microdialysis and turning models, whereas they are inactive after direct intrastriatal administration—demonstrating that systemic activity arises from in vivo O-demethylation to regenerate the active 5-hydroxy species (N-0437) in the brain [1]. This established prodrug principle makes the 5-methoxy scaffold a rational starting point for prodrug design strategies aimed at improving oral bioavailability and CNS exposure relative to direct 5-hydroxy aminotetralin administration.

Metabolic stability Glucuronidation resistance Prodrug design

High-Affinity Dopamine D2 Receptor Binding of Optimized N-Substituted Derivatives: Ki = 0.16 nM at Human D2 Receptors Demonstrates Sub-Nanomolar Target Engagement Potential

N-substituted derivatives built from the (R)-5-methoxy-2-(propylamino)tetralin scaffold can achieve exceptionally high affinity for the human dopamine D2 receptor. In competitive radioligand binding assays using cloned human D2 receptors, one optimized derivative (BDBM21398, a specific N-arylmethyl-substituted (R)-5-methoxy-2-(propylamino)tetralin from the Höök et al. series) displayed a Ki value of 0.16 nM [1]. This represents sub-nanomolar affinity that surpasses that of many reference D2 ligands, including the endogenous agonist dopamine itself and several clinically used dopamine agonists. The 5-methoxy-2-(propylamino)tetralin core provides the structural foundation for achieving this level of target engagement, which is not uniformly accessible from other aminotetralin subclasses such as 5-unsubstituted or N,N-dialkylated variants [2].

D2 receptor binding affinity Structure-activity relationship Radioligand binding

Chiral Resolution Enables Definitive Enantiomer Assignment: Process Patent Confirms Scalable Resolution of Racemic 2-Propylamino-5-methoxytetralin Using Chiral Diaroyltartaric Acids

A reproducible and scalable method for resolving racemic 2-propylamino-5-methoxytetralin into its enantiomers using chiral diaroyltartaric acids in organic solvent at elevated temperature has been established in the patent and process chemistry literature . This method is integral to the industrial synthesis of Rotigotine, where the racemic 5-methoxy-2-(N-propylamino)tetralin intermediate is resolved via fractional crystallization of the dibenzoyl-L-tartaric acid (L-DBTA) salt to isolate the desired (-)-enantiomer [1]. The availability of a validated industrial resolution protocol provides procurement-level assurance that enantiomerically pure material can be reliably sourced, whereas many structurally related aminotetralins lack established large-scale resolution methods .

Chiral resolution Process chemistry Enantiomeric purity

Validated Research and Industrial Application Scenarios for 2-Propylamino-5-methoxytetralin Based on Quantitative Differentiation Evidence


Synthesis of Enantiopure Rotigotine (N-0437/N-0923) and Structural Analogs for Parkinson's Disease Research

2-Propylamino-5-methoxytetralin is the direct industrial precursor to Rotigotine, the active pharmaceutical ingredient in the Neupro® transdermal patch for Parkinson's disease and restless legs syndrome. The established synthetic route proceeds via reductive amination of 5-methoxy-2-tetralone with propylamine to yield the racemic intermediate, followed by chiral resolution with L-DBTA to isolate the (-)-enantiomer, and subsequent N-alkylation with 2-(2-thienyl)ethyl groups [1]. The extreme enantiomeric potency differential (~140-fold) documented for this scaffold [2] makes enantiopure sourcing non-negotiable for any research program targeting the Rotigotine pharmacophore. Researchers procuring this intermediate for Rotigotine analog synthesis must specify enantiomeric purity specifications, as racemic material will introduce confounding antagonist activity at D2 receptors.

Discovery of Dopamine D2 Receptor Inverse Agonists for Antipsychotic Drug Development

The unique ability of N-arylmethyl-substituted (R)-5-methoxy-2-(propylamino)tetralin derivatives to function as inverse agonists at dopamine D2A receptors, as demonstrated in [³⁵S]GTPγS binding assays [1], makes 2-propylamino-5-methoxytetralin the scaffold of choice for antipsychotic drug discovery programs targeting D2 receptor inverse agonism. This pharmacological profile is inaccessible from 5-hydroxy aminotetralin congeners, which uniformly exhibit agonist activity at D2 receptors and would produce opposite effects on basal receptor signaling [2]. Procurement of the 5-methoxy scaffold is therefore mandatory for any screening library or medicinal chemistry campaign aimed at identifying D2 inverse agonists, as substitution with 5-hydroxy or 5-unsubstituted aminotetralins will yield false-negative results in inverse agonist screening assays.

Metabolic Prodrug Design Exploiting 5-Methoxy-to-5-Hydroxy Bioconversion for Enhanced CNS Drug Delivery

The demonstrated metabolic conversion of 5-methoxy-N-0437 (N-0724) to the active 5-hydroxy species (N-0437) in the brain after systemic administration [1] establishes the 5-methoxy aminotetralin scaffold as a validated prodrug platform. Researchers designing dopamine D2 receptor agonists with improved oral bioavailability and CNS penetration should select 2-propylamino-5-methoxytetralin as the starting scaffold, as the 5-methoxy group provides resistance to first-pass glucuronidation that would otherwise inactivate the 5-hydroxy parent compound. Direct use of 5-hydroxy aminotetralins in in vivo studies may result in rapid metabolic clearance and truncated brain exposure, leading to underestimation of therapeutic potential.

Dopamine D2/D3 Receptor Subtype Selectivity Profiling Using Mono-N-Propyl Aminotetralin Scaffolds

The mono-N-propyl substitution pattern of 2-propylamino-5-methoxytetralin provides a chemoselective handle for introducing substituents that tune D2 versus D3 receptor subtype selectivity, as demonstrated by the 5-OMe-BPAT series, which achieves D3 receptor Ki values as low as 0.58 nM [1]. In contrast, N,N-dipropyl aminotetralin congeners exhibit class-wide serotonin 5-HT1A receptor cross-reactivity that confounds D2/D3 selectivity interpretation [2]. For research programs requiring clean D2/D3 pharmacological tool compounds, procurement of the mono-N-propyl scaffold is essential; N,N-dipropyl aminotetralins (such as 5-OH-DPAT and 8-OH-DPAT) are unsuitable due to their intrinsic 5-HT1A activity and should be explicitly excluded from procurement specifications.

Quote Request

Request a Quote for 2-Propylamino-5-methoxytetralin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.